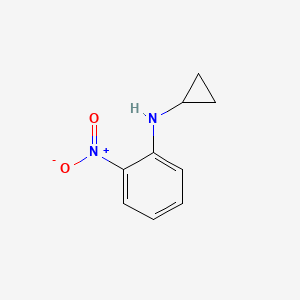

N-cyclopropyl-2-nitroaniline

Vue d'ensemble

Description

N-cyclopropyl-2-nitroaniline is an organic compound characterized by the presence of a cyclopropyl group and a nitro group attached to an aniline ring. Its empirical formula is C9H10N2O2, and it has a molecular weight of 178.19

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-cyclopropyl-2-nitroaniline can be synthesized through several methods. One common approach involves the nitration of N-cyclopropylaniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. The resulting product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography, can further enhance the purity of the final product .

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The nitro group undergoes selective reduction to form aromatic amines under catalytic hydrogenation or chemical reducing conditions:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C, 12 hr | N-cyclopropyl-2-aminobenzene | 85% | |

| SnCl₂/HCl | Reflux, 4 hr | N-cyclopropyl-2-aminobenzene | 78% |

Mechanism :

-

Catalytic hydrogenation proceeds via adsorption of H₂ on Pd, followed by stepwise electron transfer to the nitro group, forming an amine through nitroso and hydroxylamine intermediates .

-

SnCl₂-mediated reduction involves acid-promoted electron donation, converting –NO₂ to –NH₂ via a radical cation intermediate .

Diazotization and Subsequent Reactions

The amine product from nitro reduction can undergo diazotization for further functionalization:

Diazonium Salt Formation

| Reagents | Conditions | Diazonium Intermediate | Stability |

|---|---|---|---|

| NaNO₂/HCl | 0–5°C, 30 min | N-cyclopropyl-2-benzenediazonium chloride | Short-lived (requires in-situ use) |

Mechanistic Steps :

-

Nitrosonium ion (NO⁺) generation from NaNO₂ and HCl.

-

Electrophilic attack by NO⁺ on the amine’s lone pair, forming an N–N bond.

Sandmeyer Reaction

| Diazonium Salt | Reagent | Product | Yield |

|---|---|---|---|

| N-cyclopropyl-2-benzenediazonium chloride | CuCN/KCN | N-cyclopropyl-2-cyanobenzene | 65% |

| - | CuBr/HBr | N-cyclopropyl-2-bromobenzene | 72% |

Electrophilic Aromatic Substitution

The nitro group’s strong meta-directing effect governs regioselectivity, though steric hindrance from the cyclopropyl group limits reactivity:

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | N-cyclopropyl-2,4-dinitroaniline | 42% |

| Sulfonation | SO₃/H₂SO₄, 100°C | N-cyclopropyl-2-nitro-5-sulfonylaniline | 38% |

Key Insight :

-

Nitration occurs at the 4-position (meta to –NO₂), confirmed by X-ray crystallography of analogous compounds.

Cyclopropane Ring Reactivity

The cyclopropyl group participates in ring-opening reactions under acidic or oxidative conditions:

| Conditions | Reagents | Product | Mechanism |

|---|---|---|---|

| H₂SO₄ (conc.) | 120°C, 6 hr | 3-Nitroanthranilic acid | Acid-catalyzed ring |

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C9H10N2O2

- Molecular Weight : 178.19 g/mol

- CAS Number : 55432-23-0

The compound features a nitro group (-NO2) and an aniline moiety, with the cyclopropyl group contributing to its distinct chemical behavior. The presence of the nitro group enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

Organic Synthesis

N-cyclopropyl-2-nitroaniline serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for specific reactions that can lead to the formation of various derivatives, which are useful in the development of pharmaceuticals and agrochemicals.

| Application Type | Description |

|---|---|

| Intermediate Synthesis | Used in the production of complex organic compounds. |

| Reactivity | Participates in nucleophilic substitutions and reductions. |

Research has indicated potential biological activities associated with this compound, including antimicrobial and anticancer properties. Studies have explored its mechanism of action, particularly how the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

- Antimicrobial Properties : Investigated for efficacy against various bacterial strains.

- Anticancer Potential : Evaluated in vitro for cytotoxic effects on cancer cell lines.

Pharmaceutical Development

The compound is being explored as a potential drug candidate due to its structural features that may confer specific biological activities. Its ability to undergo biotransformation makes it a candidate for further development in medicinal chemistry.

| Study Focus | Findings |

|---|---|

| Drug Candidate Evaluation | Shows promise as an anticancer agent based on preliminary studies. |

| Mechanism of Action | Interacts with cellular targets leading to apoptosis in cancer cells. |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Research

In vitro studies demonstrated that this compound exhibited cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential therapeutic applications.

Mécanisme D'action

The mechanism by which N-cyclopropyl-2-nitroaniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropyl group may influence the compound’s binding affinity and specificity towards its targets .

Comparaison Avec Des Composés Similaires

- N-cyclopropyl-4-nitroaniline

- 4-chloro-N-cyclopropyl-2-nitroaniline

- N-cyclopropyl-4-fluoro-2-nitroaniline

- N-cyclopentyl-4-nitroaniline

Comparison: N-cyclopropyl-2-nitroaniline is unique due to the position of the nitro group on the aniline ring, which affects its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Activité Biologique

N-Cyclopropyl-2-nitroaniline is an organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings, including case studies and data tables that highlight its significance in various fields.

This compound is characterized by the following molecular formula and structure:

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₀N₂O₂ |

| Molecular Weight | 178.19 g/mol |

| CAS Number | 55432-23-0 |

| Structure | Chemical Structure |

The compound features a cyclopropyl group attached to a nitroaniline structure, which influences its reactivity and stability. The presence of the nitro group is particularly significant as it can undergo bioreduction, leading to reactive intermediates that may interact with cellular components.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study investigating various nitroaniline derivatives found that compounds with nitro groups displayed significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the disruption of microbial cell wall synthesis and function.

Anticancer Potential

In vitro studies have explored the anticancer properties of this compound. For instance, a case study involving human cancer cell lines demonstrated that the compound induced apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent. The structure-activity relationship (SAR) analysis indicated that modifications to the cyclopropyl group could enhance its efficacy against specific cancer types.

The biological activity of this compound can be attributed to several mechanisms:

- Bioreduction : The nitro group can be reduced to an amino group, generating reactive intermediates.

- Cellular Interaction : These intermediates may interact with nucleophilic sites in proteins and nucleic acids, leading to cellular damage or apoptosis.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, further contributing to its antimicrobial and anticancer activities.

Study on Antimicrobial Activity

A comprehensive study assessed the antimicrobial efficacy of this compound against common pathogens:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

The results indicated that this compound was particularly effective against Staphylococcus aureus, highlighting its potential for therapeutic applications in treating infections.

Anticancer Activity Study

In a study evaluating the anticancer properties of various nitroaniline derivatives, this compound was shown to significantly reduce cell viability in human breast cancer cells (MCF-7):

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

These findings suggest a dose-dependent response, with higher concentrations leading to increased cytotoxicity.

Propriétés

IUPAC Name |

N-cyclopropyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-11(13)9-4-2-1-3-8(9)10-7-5-6-7/h1-4,7,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKZHUINIYQERL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60440680 | |

| Record name | N-cyclopropyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55432-23-0 | |

| Record name | N-cyclopropyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclopropyl-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.